Methyl 3-indoleglyoxylate

Description

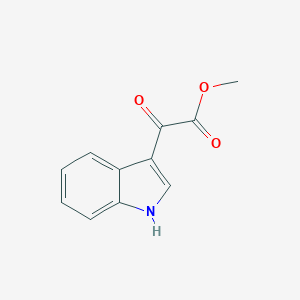

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(1H-indol-3-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)10(13)8-6-12-9-5-3-2-4-7(8)9/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFIJGAWYVXDYLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343309 | |

| Record name | Methyl 3-indoleglyoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18372-22-0 | |

| Record name | Methyl 3-indoleglyoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-indoleglyoxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3-Indoleglyoxylate: A Comprehensive Technical Guide to a Privileged Scaffold

Introduction

In the landscape of medicinal chemistry and organic synthesis, certain molecular frameworks consistently emerge as cornerstones for innovation. The indole nucleus, a ubiquitous feature in natural products and pharmaceuticals, is one such "privileged scaffold."[1] When functionalized with a reactive α-ketoester moiety at the 3-position, it gives rise to Methyl 3-indoleglyoxylate (CAS 18372-22-0), a compound of significant synthetic versatility and strategic importance. This pale yellow, solid organic compound serves not merely as a passive building block but as an active and adaptable precursor for a diverse array of complex molecules, from potent enzyme inhibitors to intricate alkaloids.[2][3]

This technical guide offers an in-depth exploration of the core chemical properties, reactivity, and applications of this compound. Designed for researchers, synthetic chemists, and drug development professionals, this document moves beyond a simple recitation of data. It aims to provide a causal understanding of the molecule's behavior, explaining the "why" behind its reactivity and the strategic choices made in its application. We will delve into its structural and spectroscopic characteristics, outline validated synthetic protocols, and survey its pivotal role in the development of targeted therapeutics.

Chemical Identity and Molecular Architecture

The reactivity and synthetic potential of this compound are direct consequences of its molecular structure. It combines the electron-rich indole ring system with the electrophilic α-dicarbonyl functionality of the glyoxylate group.

IUPAC Name: methyl 2-(1H-indol-3-yl)-2-oxoacetate[4]

Common Synonyms:

-

Methyl Indol-3-glyoxylate[2]

-

Methyl (indol-3-yl)oxoacetate[2]

-

Indole-3-glyoxylic acid methyl ester[2]

-

Methyl α-oxo-1H-indole-3-acetate[2]

Key Identifiers:

Structural Analysis

The molecule's architecture is defined by two key domains: the planar, aromatic indole ring and the appended methyl glyoxylate side chain. The indole nitrogen's lone pair of electrons participates in the aromatic system, rendering the ring electron-rich and highly nucleophilic, particularly at the C3 position. However, in this molecule, the C3 position is acylated, which deactivates the ring towards further electrophilic attack compared to unsubstituted indole and directs the molecule's reactivity towards the side chain. The adjacent ketone and ester carbonyl groups create highly electrophilic carbon centers, making them prime targets for nucleophilic attack.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical properties of this compound are essential for its handling, storage, and application in various reaction conditions. The data presented below is a consolidation from multiple chemical suppliers and databases.

| Property | Value | Reference(s) |

| Appearance | Pale yellow fine powder or solid | [2][7] |

| Melting Point | 227-230 °C (lit.) | [2][6][8] |

| Boiling Point | 383.2 ± 15.0 °C (Predicted) | [2][6][8] |

| Density | 1.324 ± 0.06 g/cm³ (Predicted) | [2][6][8] |

| Solubility | Soluble in Acetone, Methanol, DMSO | [2][6][9] |

| pKa | 14.54 ± 0.30 (Predicted) | [2] |

| Flash Point | 185.6 °C | [6][8] |

| Vapor Pressure | 4.46E-06 mmHg at 25°C | |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |

Spectroscopic Profile

Structural elucidation and reaction monitoring rely heavily on spectroscopic analysis. The following sections describe the characteristic spectral signatures expected for this compound, which are crucial for its identification and purity assessment.

| Technique | Feature | Expected Chemical Shift / Frequency | Notes |

| ¹H NMR | Indole N-H | > 11.0 ppm (broad singlet) | Typically deshielded and may exchange with D₂O. |

| Aromatic protons | 7.0 - 8.5 ppm (multiplets) | Complex splitting pattern characteristic of a 3-substituted indole. | |

| Methyl (O-CH₃) | ~3.9 ppm (singlet) | A sharp singlet integrating to 3 protons. | |

| ¹³C NMR | Ester Carbonyl (C=O) | ~165 ppm | |

| Ketone Carbonyl (C=O) | > 180 ppm | Highly deshielded due to conjugation with the indole ring. | |

| Aromatic Carbons | 100 - 140 ppm | Multiple signals corresponding to the 8 carbons of the indole ring. | |

| Methyl Carbon (O-CH₃) | ~52 ppm | ||

| IR Spectroscopy | N-H Stretch | ~3300-3400 cm⁻¹ | Broad peak typical for indole N-H. |

| C=O Stretches | ~1730 cm⁻¹ (ester), ~1650 cm⁻¹ (ketone) | Two distinct, strong absorption bands for the two carbonyl groups. | |

| Aromatic C=C Stretch | ~1450-1600 cm⁻¹ | Multiple bands in the fingerprint region. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z 203.058 | For C₁₁H₉NO₃. High-resolution MS can confirm the elemental composition.[4][7] |

Reactivity and Synthetic Pathways

The synthetic utility of this compound stems from the predictable and versatile reactivity of its α-ketoester functionality. This moiety serves as a robust electrophilic handle, enabling a wide range of chemical transformations.

Core Reactivity

-

Nucleophilic Addition to the Ketone: The ketone carbonyl is a primary site for nucleophilic attack. It readily reacts with organometallic reagents (e.g., Grignard, organolithium) to form tertiary alcohols. This pathway is fundamental for introducing new carbon-carbon bonds.

-

Reduction: The ketone can be selectively reduced in the presence of the ester using mild reducing agents like sodium borohydride (NaBH₄) to yield the corresponding secondary alcohol, methyl 3-indole-mandelate.

-

Ester Manipulation (Hydrolysis & Amidation): The methyl ester can be hydrolyzed under basic conditions to the corresponding carboxylic acid. More importantly, it can undergo aminolysis with various amines to form indolylglyoxylamides. This transformation is a cornerstone of its use in medicinal chemistry, as the amide bond provides a key point for diversification and interaction with biological targets.[10]

-

Wittig and Related Olefinations: The ketone can react with phosphorus ylides (Wittig reaction) or related reagents to form alkenes at the C3 side chain, further extending the carbon framework.

Caption: Key synthetic transformations of this compound.

Applications in Named Reactions and Complex Synthesis

This compound is a documented reactant for numerous advanced synthetic applications:

-

Diels-Alder Cycloadditions: Serves as a dienophile for constructing complex polycyclic systems.[2][3]

-

Ring-Closing Metathesis: Used as a precursor for synthesizing cycloalkene indole carbazole alkaloids.[2][3]

-

Multi-component Reactions: Its dual electrophilic nature makes it an ideal substrate for reactions that build molecular complexity in a single step.

Protocol: Synthesis of this compound

A standard and reliable method for the laboratory-scale synthesis of this compound is the Friedel-Crafts acylation of indole with oxalyl chloride, followed by esterification with methanol. This two-step, one-pot procedure is efficient and high-yielding.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Methodology

-

Causality: Anhydrous conditions are critical in Step 1 to prevent the hydrolysis of the highly reactive oxalyl chloride and the resulting acid chloride intermediate. The reaction is performed at 0°C to control the exothermic acylation reaction.

-

Step 1 (Acylation): To a solution of indole in an anhydrous ether (e.g., diethyl ether or THF) under an inert atmosphere (N₂ or Ar), add oxalyl chloride dropwise at 0°C. A precipitate, the intermediate indol-3-ylglyoxylyl chloride, typically forms.

-

Step 2 (Esterification): After the initial reaction, anhydrous methanol is added to the reaction mixture. The methanol acts as both the solvent and the nucleophile, reacting with the acid chloride to form the methyl ester.

-

Work-up: The reaction is quenched by the addition of water. The solid product is collected by filtration, washed thoroughly with water to remove any salts, and then with a cold, non-polar solvent like ether to remove any unreacted indole. The resulting solid is dried under vacuum. A yellow powder with a yield often exceeding 90% can be obtained.[2]

Role in Drug Discovery

This compound is more than an intermediate; it is a foundational scaffold for generating libraries of bioactive compounds. The indole core often serves to anchor the molecule in the binding pockets of proteins, while the glyoxylate handle allows for systematic modification to fine-tune potency, selectivity, and pharmacokinetic properties.

Its utility is demonstrated by its role as a key reactant in the synthesis of numerous classes of inhibitors:

-

Protein Kinase Inhibitors: Precursor to sotrastaurin analogs.[2][3]

-

GSK-3 Inhibitors: Used in the synthesis of inhibitors for Glycogen Synthase Kinase 3, a target in neurodegenerative diseases and diabetes.[2][3]

-

Janus Kinase (JAK) 3 Inhibitors: A starting material for immunosuppressive agents.[2][3]

-

COX-2 Inhibitors: Used in the stereoselective preparation of anti-inflammatory and anticancer agents.[2][3]

The transformation of the glyoxylate into a glyoxylamide is particularly powerful, as the amide N-H and C=O groups can act as crucial hydrogen bond donors and acceptors, respectively, facilitating strong and specific interactions with protein targets.[1][10]

Safety and Handling

As a laboratory chemical, proper handling of this compound is essential. It is classified as an irritant.

| Hazard Type | GHS Classification and Statement | Precautionary Measures | Reference(s) |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [4][11][12] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][11][12] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4][11][12] |

Storage and Disposal:

-

Storage: Keep container tightly closed in a dry and well-ventilated place.[11]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][12]

Conclusion

This compound is a quintessential example of a strategic molecular tool. Its chemical properties—defined by the interplay between an electron-rich indole core and a highly reactive α-ketoester side chain—make it an exceptionally versatile precursor for complex molecular architectures. Its straightforward synthesis and predictable reactivity have cemented its role as a key building block in both academic research and industrial drug discovery. For scientists and researchers aiming to leverage the privileged indole scaffold, a thorough understanding of the properties and potential of this compound is not just beneficial, but essential for the rational design of the next generation of therapeutics.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 588944, this compound. Retrieved from [Link]

-

Varricchio, C., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. MDPI. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Methyl indolyl-3-glyoxylate | 18372-22-0 [chemicalbook.com]

- 3. This compound 98 18372-22-0 [sigmaaldrich.com]

- 4. This compound | C11H9NO3 | CID 588944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 吲哚-3-乙醛酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. methyl 2-(1H-indol-3-yl)-2-oxoacetate | CAS 18372-22-0 | Sun-shinechem [sun-shinechem.com]

- 10. mdpi.com [mdpi.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

Methyl 3-indoleglyoxylate: A Comprehensive Technical Guide for Drug Discovery and Development Professionals

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus stands as a "privileged structure" in medicinal chemistry, a testament to its recurring presence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] This bicyclic aromatic heterocycle, composed of a fused benzene and pyrrole ring, serves as a versatile template for the design of molecules that can interact with a wide array of biological targets with high affinity and specificity.[1][2] Within this esteemed class of compounds, Methyl 3-indoleglyoxylate (CAS No. 18372-22-0) has emerged as a pivotal building block, particularly in the synthesis of targeted therapeutics such as kinase inhibitors.[3] This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its critical applications in modern drug discovery, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses and for ensuring the quality and reproducibility of the final active pharmaceutical ingredient (API).

| Property | Value | Reference |

| CAS Number | 18372-22-0 | [4] |

| Molecular Formula | C₁₁H₉NO₃ | [4] |

| Molecular Weight | 203.19 g/mol | [4] |

| IUPAC Name | methyl 2-(1H-indol-3-yl)-2-oxoacetate | [4] |

| Synonyms | Methyl indolyl-3-glyoxylate, Indole-3-glyoxylic acid methyl ester | [4] |

| Appearance | Pale yellow fine powder/solid | |

| Melting Point | 227-230 °C | |

| Solubility | Soluble in acetone and methanol | |

| InChI Key | VFIJGAWYVXDYLK-UHFFFAOYSA-N | [4] |

| SMILES | COC(=O)C(=O)C1=CNC2=CC=CC=C21 |

Synthesis of this compound: A Mechanistic Approach

The most prevalent and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of indole. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, allowing for the introduction of an acyl group onto an aromatic ring.[5]

The Underlying Chemistry: Friedel-Crafts Acylation

The reaction proceeds via a well-established multi-step mechanism:

-

Formation of the Acylium Ion: Oxalyl chloride reacts with a Lewis acid catalyst (though often not explicitly required with the highly reactive indole) to form a highly electrophilic acylium ion.[5][6]

-

Electrophilic Attack: The electron-rich indole ring, particularly at the C3 position, acts as a nucleophile, attacking the acylium ion. This step transiently disrupts the aromaticity of the pyrrole ring, forming a resonance-stabilized carbocation intermediate (a sigma complex).[5][7]

-

Rearomatization: A base, typically a mild one present in the reaction mixture, abstracts a proton from the C3 position, restoring the aromaticity of the indole ring and yielding the 3-indolylglyoxylyl chloride intermediate.[5][7]

-

Esterification: The resulting acid chloride is then quenched with methanol to produce this compound.

Caption: Friedel-Crafts Acylation for this compound Synthesis.

Detailed Experimental Protocol: Synthesis of 3-Indolylglyoxylyl Chloride

This protocol details the synthesis of the key intermediate, 3-indolylglyoxylyl chloride, which is subsequently esterified to yield the final product.

Materials:

-

Indole (11.7 g)

-

Oxalyl chloride (10 ml)

-

Anhydrous diethyl ether (50 ml)

Procedure:

-

In a flask equipped with a stirrer, dissolve 11.7 g of indole in 50 ml of anhydrous diethyl ether.

-

Cool the stirred solution to 0°C using an ice bath.

-

Slowly add 10 ml of oxalyl chloride to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.

-

An orange precipitate of 3-indolylglyoxylyl chloride will form.

-

Collect the precipitate by filtration.

-

Wash the filtered solid with anhydrous diethyl ether.

-

Dry the product at 50°C to yield 3-indolylglyoxylyl chloride.[8]

Subsequent Esterification: The resulting 3-indolylglyoxylyl chloride can then be dissolved in a suitable solvent and treated with methanol to afford this compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a highly valued intermediate due to its role as a precursor in the synthesis of a diverse range of bioactive molecules. Its applications span various therapeutic areas, with a notable impact on the development of kinase inhibitors.

Key Therapeutic Targets and Synthesized Compounds:

-

Protein Kinase C (PKC) Inhibitors: this compound is a key starting material for the synthesis of sotrastaurin and its analogs.[9][10][11]

-

GSK-3 Inhibitors: It serves as a reactant in the synthesis of inhibitors for Glycogen Synthase Kinase 3.

-

Janus Kinase 3 (JAK3) Inhibitors: The compound is utilized in the preparation of inhibitors targeting JAK3.

-

Anticancer Agents: It is a reactant for the stereoselective preparation of COX-2 inhibitors with anticancer properties.

-

Alkaloid Synthesis: this compound is employed in the synthesis of cephalandole and cycloalkene indole carbazole alkaloids.[12][13]

Case Study: Sotrastaurin and the Inhibition of the PKC/NF-κB Signaling Pathway

Sotrastaurin (AEB071) is a potent and selective inhibitor of Protein Kinase C (PKC) isoforms and has been investigated for its immunosuppressive and antitumor activities.[8][10][11] The indole-3-glyoxylate core of its precursor plays a crucial role in its ability to bind to the ATP-binding pocket of PKC.

Mechanism of Action:

-

T-Cell Activation: Upon T-cell receptor (TCR) stimulation, a signaling cascade is initiated, leading to the activation of PKC.

-

PKC-mediated Signaling: Activated PKC phosphorylates downstream targets, including components of the IKK complex.

-

NF-κB Activation: The activated IKK complex phosphorylates IκB, an inhibitor of NF-κB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to the promoter regions of genes encoding pro-inflammatory cytokines (e.g., IL-2, IFN-γ) and FoxP3, leading to their transcription and subsequent T-cell proliferation and immune response.[10]

-

Inhibition by Sotrastaurin: Sotrastaurin, synthesized from a this compound derivative, competitively inhibits the ATP-binding site of PKC. This blockade prevents the downstream signaling cascade, thereby inhibiting NF-κB activation and the subsequent inflammatory response.[10][14]

Caption: Inhibition of the PKC/NF-κB Signaling Pathway by Sotrastaurin.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of this compound.

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent such as acetonitrile or methanol.[15]

-

Detection: UV detection at a wavelength where the chromophore of the molecule exhibits maximum absorbance (typically in the range of 210-300 nm).[7]

-

Validation: The method should be validated for linearity, precision, accuracy, and sensitivity (LOD and LOQ).[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of this compound.

-

¹H NMR: Provides information on the number and chemical environment of protons in the molecule. Expected signals would include those for the indole ring protons, the NH proton, and the methyl ester protons.

-

¹³C NMR: Reveals the number of unique carbon atoms and their hybridization state. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[1]

-

Quantitative NMR (qNMR): Can be employed for accurate purity determination using an internal standard.

Typical NMR Spectral Data (in DMSO-d₆):

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR | Signals corresponding to aromatic protons (indole ring), NH proton, and methyl ester protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the glyoxylate moiety, the carbons of the indole ring, and the methyl ester carbon. Quaternary carbons can be identified by their absence in DEPT spectra.[1] |

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: It is classified as an irritant, causing skin, eye, and respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

Conclusion

This compound is a strategically important intermediate in the synthesis of complex, biologically active molecules. Its indole scaffold, combined with the reactive glyoxylate functional group, provides a versatile platform for the development of novel therapeutics, particularly in the realm of kinase inhibitors. A comprehensive understanding of its synthesis, properties, and analytical characterization is essential for its effective application in drug discovery and development programs. This guide serves as a foundational resource for scientists and researchers, enabling them to leverage the full potential of this valuable chemical entity in the pursuit of new and improved medicines.

References

-

Evenou, J.P., Wagner, J., Zenke, G., et al. The potent protein kinase C-selective inhibitor AEB071 (sotrastaurin) represents a new class of immunosuppressive agents affecting early T-cell activation. J. Pharmacol. Exp. Ther. 330(3), 792-801 (2009). Available from: [Link]

-

Baier, G. The protein kinase C inhibitor sotrastaurin allows regulatory T cell function. J. Immunol. 186(10), 5497-5503 (2011). Available from: [Link]

-

Zhang, X., et al. PKC inhibition of sotrastaurin has antitumor activity in diffuse large B-cell lymphoma via regulating the expression of MCT-1. Oncol Rep. 38(5), 2897-2904 (2017). Available from: [Link]

-

ChemBK. This compound. (2024). Available from: [Link]

-

Azar, M., et al. Overview of sotrastaurin clinical pharmacokinetics. Ther Drug Monit. 34(5), 503-509 (2012). Available from: [Link]

-

Mason, J.J., Bergman, J., Janosik, T. Synthetic studies of cephalandole alkaloids and the revised structure of cephalandole A. J Nat Prod. 71(8), 1447-50 (2008). Available from: [Link]

-

PubMed. Synthetic studies of cephalandole alkaloids and the revised structure of cephalandole A. (2008). Available from: [Link]

-

MDPI. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. (2023). Available from: [Link]

-

PubMed. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. (2023). Available from: [Link]

-

Mikiciuk-Olasik, E., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Pol Pharm. 62(4), 269-74 (2005). Available from: [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

PubMed. Synthesis of 2-(pyrimidin-4-yl)indoles. (2008). Available from: [Link]

-

Scribd. IJSRCH24914. (2024). Available from: [Link]

-

NIH. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl). (2010). Available from: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

-

SIELC Technologies. Separation of 1H-Indole, 2-methyl- on Newcrom R1 HPLC column. Available from: [Link]

- Google Patents. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. (2016).

-

NIH. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. (2021). Available from: [Link]443/)

Sources

- 1. tetratek.com.tr [tetratek.com.tr]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. orgsyn.org [orgsyn.org]

- 4. This compound | C11H9NO3 | CID 588944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US6265591B1 - Process for preparing 4-substituted-1h-indole-3-glyoxamides - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. prepchem.com [prepchem.com]

- 14. application.wiley-vch.de [application.wiley-vch.de]

- 15. ptfarm.pl [ptfarm.pl]

Methyl 3-indoleglyoxylate molecular structure

An In-Depth Technical Guide to the Molecular Structure of Methyl 3-indoleglyoxylate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound (CAS No. 18372-22-0) is a pivotal molecular building block in the landscape of medicinal chemistry and organic synthesis. Its indole nucleus, fused to a versatile glyoxylate functional group, renders it a "privileged scaffold" for the development of a wide array of pharmacologically active compounds. This guide provides a comprehensive technical overview of its molecular structure, elucidated through spectroscopic analysis, a detailed and validated synthesis protocol, and an exploration of its reactivity and applications in modern drug discovery. By grounding theoretical principles in practical, verifiable data, this document serves as an essential resource for scientists engaged in the synthesis and application of complex heterocyclic molecules.

Core Molecular Structure and Physicochemical Properties

Methyl 2-(1H-indol-3-yl)-2-oxoacetate is a heteroaromatic compound featuring a planar indole ring system substituted at the electron-rich C3 position with a methyl glyoxylate moiety (-CO-CO-OCH₃). This unique combination of a nucleophilic aromatic core and an electrophilic α-ketoester side chain dictates its chemical behavior and utility.

A recent study successfully synthesized the compound and confirmed its structure using 1H NMR, 13C NMR, IR, MS, and single-crystal X-ray diffraction, providing definitive data on its geometry.[1][2][3] The crystal structure analysis reveals a largely planar molecule, a feature critical for its interaction with biological targets through π–π stacking.[4] Theoretical calculations using Density Functional Theory (DFT) have corroborated the experimental findings, offering deeper insight into the molecule's electronic landscape and orbital distributions.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 18372-22-0 | [5] |

| Molecular Formula | C₁₁H₉NO₃ | [5] |

| Molecular Weight | 203.19 g/mol | [5] |

| Appearance | Pale yellow fine powder/solid | [6] |

| Melting Point | 227-230 °C (lit.) | [6] |

| Solubility | Acetone, Methanol | [7] |

| IUPAC Name | methyl 2-(1H-indol-3-yl)-2-oxoacetate | [5] |

| InChI Key | VFIJGAWYVXDYLK-UHFFFAOYSA-N | [5] |

| SMILES | COC(=O)C(=O)C1=CNC2=CC=CC=C21 | [5] |

Spectroscopic Signature for Structural Verification

The unambiguous identification and quality control of this compound relies on a combination of spectroscopic techniques. Each method provides a unique fingerprint corresponding to specific structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise connectivity of atoms. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide definitive evidence for the compound's structure.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source(s) |

| DMSO-d₆ | ||||

| ~12.5 | Singlet (broad) | 1H | NH -1 | [8] |

| 8.45 | Doublet | 1H | CH -2 | [8] |

| 8.20 | Doublet | 1H | CH -4 | [8] |

| 7.55 | Doublet | 1H | CH -7 | [8] |

| ~7.30 | Multiplet | 2H | CH -5, CH -6 | [8] |

| 3.95 | Singlet | 3H | OCH ₃ | [8] |

| CDCl₃ | ||||

| 8.40-8.46 | Multiplet | 1H | Aromatic Proton | [9] |

| 8.29 | Singlet | 1H | Aromatic Proton | [9] |

| 7.31-7.40 | Multiplet | 3H | Aromatic Protons | [9] |

| 3.95 | Singlet | 3H | OCH ₃ | [9] |

-

Expert Interpretation: The downfield shift of the N-H proton (~12.5 ppm in DMSO-d₆) is characteristic of an indole amine and indicates its acidic nature.[8] The singlet at ~3.95 ppm confirms the presence of the methyl ester group. The complex multiplets in the 7.3-8.5 ppm range correspond to the five protons on the indole ring system.

Table 3: ¹³C NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Carbon Assignment | Source(s) |

| 178.7 | C =O (Ketone) | [9] |

| 164.0 | C =O (Ester) | [9] |

| 138.4 | C-2 | [9] |

| 136.7 | C-7a | [9] |

| 125.5 | C-3a | [9] |

| 123.8 | C-6 | [9] |

| 122.9 | C-5 | [9] |

| 121.1 | C-4 | [9] |

| 112.8 | C-7 | [9] |

| 112.4 | C-3 | [9] |

| 52.5 | OC H₃ | [9] |

-

Expert Interpretation: The two signals at 178.7 and 164.0 ppm are definitive for the adjacent ketone and ester carbonyl carbons of the glyoxylate group.[9] The remaining eight signals correspond to the indole ring carbons, with their specific shifts influenced by the electron-donating nitrogen atom and the electron-withdrawing glyoxylate substituent.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| ~3300 | Strong, Broad | N-H Stretch |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1650 | Strong | C=O Stretch (α-Keto) |

| ~1250 | Strong | C-O Stretch (Ester) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1600, 1480 | Medium | C=C Stretch (Aromatic) |

-

Expert Interpretation: The most prominent features are the strong carbonyl absorptions for the ester and ketone. The presence of a broad N-H stretch around 3300 cm⁻¹ is a classic indicator of the indole ring's secondary amine. The combination of these peaks provides rapid confirmation of the key functional groups.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and information on the molecule's fragmentation pattern, which aids in structural confirmation.

-

Molecular Ion (M⁺): m/z = 203, corresponding to the molecular formula C₁₁H₉NO₃.

-

Key Fragments: GC-MS data indicates major fragmentation peaks at:

-

m/z = 144: This is a highly characteristic and often the base peak for 3-acylindoles, resulting from the cleavage of the C(O)-CO₂CH₃ bond to form the stable 3-indoloyl cation.

-

m/z = 116: Loss of CO from the m/z 144 fragment.

-

m/z = 89: Further fragmentation of the indole ring structure.[5]

-

Synthesis and Purification Protocol

The synthesis of this compound is reliably achieved via a two-step process starting from indole and oxalyl chloride, followed by methanolysis. The following protocol is adapted from a peer-reviewed procedure.[2]

Experimental Protocol

Step 1: Synthesis of 2-(1H-indol-3-yl)-2-oxoacetyl chloride

-

Setup: To a three-neck flask equipped with a magnetic stirrer and maintained under a nitrogen atmosphere, add indole (10.1 g, 0.086 mol) and 100 mL of anhydrous diethyl ether.

-

Cooling: Cool the flask to 0 °C using an ice bath.

-

Addition: Add oxalyl chloride (10.9 g, 0.086 mol) dropwise over a period of 30 minutes while stirring.

-

Reaction: Maintain the reaction at 0 °C and continue stirring for an additional 30 minutes. The intermediate, 3-indoleglyoxylyl chloride, typically precipitates as a solid.

Step 2: Synthesis of Methyl 2-(1H-indol-3-yl)-2-oxoacetate

-

Cooling: Cool the reaction mixture from Step 1 to -70 °C using a dry ice/acetone bath.

-

Methanolysis: Prepare a solution of sodium methoxide (25% in methanol, 37.3 g, 0.173 mol) and add it dropwise to the cold reaction mixture over 1 hour. Causality: The use of two equivalents of sodium methoxide ensures both the esterification reaction and the neutralization of the HCl byproduct.

-

Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C.

-

Quenching & Precipitation: Add 50 mL of water to the flask. The product will precipitate as a yellow solid.

-

Isolation & Purification: Collect the precipitate by filtration. Wash the solid thoroughly with water several times to remove inorganic salts. Dry the product under vacuum to yield this compound as a yellow powder. The reported yield for this procedure is high, and the product is often pure enough for subsequent steps without further purification.[2]

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of this compound stems from the distinct reactivity of its constituent parts: the nucleophilic indole ring and the electrophilic dicarbonyl side chain.

-

Indole Nucleus: The C3 position, already substituted, directs further electrophilic attack to the N1 or C2 positions. The N-H proton is acidic and can be deprotonated with a suitable base to generate an indolyl anion, enabling N-alkylation or N-acylation reactions.

-

Glyoxylate Moiety: The two carbonyl groups are highly reactive towards nucleophiles. The ketone carbonyl is more electrophilic and is the primary site for reactions like reductions, additions (e.g., Grignard reagents), and condensations. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides by reaction with amines.

This dual reactivity makes this compound a cornerstone intermediate for synthesizing a multitude of complex heterocyclic systems. It serves as a key reactant in the preparation of:

-

Protein Kinase Inhibitors: Such as analogs of Sotrastaurin.[6]

-

GSK-3 and Janus Kinase 3 (JAK3) Inhibitors: Important targets in inflammatory diseases and cancer.[6]

-

Anticancer Agents: Including stereoselective COX-2 inhibitors.[6]

-

Natural Product Alkaloids: Such as cephalandole and cycloalkene indole carbazole alkaloids.[6]

Role as a Synthetic Precursor Diagram

Caption: Synthetic pathways from this compound to various drug classes.

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

-

GHS Hazard Statements:

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

References

- Current time information in Monroe County, US. (n.d.). Google Search.

- Li, Y., Wang, Y., Zhang, J., & Liu, J. (2023). Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. Molecular Crystals and Liquid Crystals, 766(1), 1-13.

-

Li, Y., Wang, Y., Zhang, J., & Liu, J. (2023). Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. Taylor & Francis Online. Retrieved from [Link]

-

This compound. (2024). ChemBK. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

- Li, Y., et al. (2023). Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. Molecular Crystals and Liquid Crystals, 766(1).

- Certificate of Analysis: this compound. (n.d.).

- Zhang, L., et al. (2012). Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2879.

- Category: 5457-28-3 - Indole Building Blocks. (n.d.).

- Category: 19012-02-3 - Indole Building Blocks. (n.d.).

-

methyl 1H-indol-2-yl(oxo)acetate. (n.d.). Chemical Synthesis Database. Retrieved January 8, 2026, from [Link]

-

(1H-Indol-3-yl)oxo-acetic acid methyl ester. (n.d.). SpectraBase. Retrieved January 8, 2026, from [Link]

- Category: 1113-59-3 - Indole Building Blocks. (n.d.).

- Category: 5985-28-4 - Indole Building Blocks. (n.d.).

- James, P. N., & Snyder, H. R. (1959). Indole-3-aldehyde. Organic Syntheses, 39, 30.

- Spectroscopic data for methyl indole-3-carboxyl

-

Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. Retrieved January 8, 2026, from [Link]

- Production method for preparing methyl glyoxylate by selective catalysis of methyl glycolate. (2021).

-

Naphthalene, decahydro-1,6-dimethyl-4-(1-methylethyl)-. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]

-

Naphthalene, decahydro-2,6-dimethyl-. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C11H9NO3 | CID 588944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 98 18372-22-0 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. 3-Indoleglyoxylic acid | Indoles | Ambeed.com [ambeed.com]

- 9. 18372-22-0 | Methyl 2-(1H-indol-3-yl)-2-oxoacetate | Sotrastaurin Related | Ambeed.com [ambeed.com]

An In-depth Technical Guide to the Characterization of (1H-Indol-3-yl)-oxo-acetic acid methyl ester

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Indol-3-yl)-oxo-acetic acid methyl ester is a key heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its indole nucleus is a privileged scaffold found in numerous biologically active molecules. This guide provides a comprehensive overview of the essential characterization techniques for this compound, offering not just procedural steps but also the underlying scientific rationale. By presenting detailed protocols for synthesis, spectroscopic analysis (NMR, FT-IR, MS), and chromatographic purity assessment, this document aims to equip researchers with the knowledge to confidently synthesize and validate this important chemical entity.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of new therapeutic agents. (1H-Indol-3-yl)-oxo-acetic acid methyl ester, as a derivative, holds significant potential for the synthesis of novel compounds with diverse pharmacological activities, including neuroprotective and anti-proliferative effects.[2][3] A thorough and precise characterization of this molecule is the foundational step for any research and development endeavor.

Physicochemical Properties

A summary of the key physicochemical properties of (1H-Indol-3-yl)-oxo-acetic acid methyl ester is presented in the table below. These properties are crucial for handling, storage, and designing experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO₃ | [4] |

| Molecular Weight | 203.19 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 227-230 °C (literature) | [5] |

| Solubility | Soluble in alcohol and ether solvents, insoluble in water. | [5] |

| Purity | Typically >96% | [4] |

Synthesis of (1H-Indol-3-yl)-oxo-acetic acid methyl ester

The synthesis of (1H-Indol-3-yl)-oxo-acetic acid methyl ester is typically achieved through a two-step process starting from indole. The key intermediate is the highly reactive 2-(1H-Indol-3-yl)-2-oxoacetyl chloride, which is then esterified. This method is reliable and scalable for laboratory purposes.[6]

Synthesis Workflow

Caption: Synthesis workflow for (1H-Indol-3-yl)-oxo-acetic acid methyl ester.

Experimental Protocol: Synthesis of 2-(1H-Indol-3-yl)-2-oxoacetyl chloride (Intermediate)

This protocol is adapted from a reliable procedure for the synthesis of indole-3-glyoxylyl chloride derivatives.[6]

Materials:

-

Indole

-

Oxalyl chloride

-

Anhydrous diethyl ether

Procedure:

-

To a solution of indole (1 equivalent) in anhydrous diethyl ether (approximately 10 mL per gram of indole) at 0 °C under an inert atmosphere, add oxalyl chloride (1.3 equivalents) dropwise over a period of 30 minutes. The choice of a non-polar aprotic solvent like diethyl ether is crucial to prevent side reactions with the highly reactive oxalyl chloride. The low temperature helps to control the exothermic reaction.

-

Stir the reaction mixture at 0 °C for 3 hours. The formation of a solid precipitate is typically observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for an additional 1 hour to ensure the completion of the reaction.

-

Collect the resulting solid product by filtration.

-

Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield 2-(1H-Indol-3-yl)-2-oxoacetyl chloride as a solid. This intermediate is moisture-sensitive and should be used immediately in the next step.

Experimental Protocol: Synthesis of (1H-Indol-3-yl)-oxo-acetic acid methyl ester

Materials:

-

2-(1H-Indol-3-yl)-2-oxoacetyl chloride

-

Anhydrous methanol

Procedure:

-

Suspend the freshly prepared 2-(1H-Indol-3-yl)-2-oxoacetyl chloride in anhydrous methanol at 0 °C. The use of anhydrous methanol is critical to prevent the hydrolysis of the acid chloride back to the carboxylic acid.

-

Stir the mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford (1H-Indol-3-yl)-oxo-acetic acid methyl ester as a solid.

Spectroscopic Characterization

A multi-faceted spectroscopic approach is essential for the unambiguous structural elucidation and confirmation of (1H-Indol-3-yl)-oxo-acetic acid methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule in solution. Both ¹H and ¹³C NMR are necessary for a complete assignment.

Protocol:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

Expected Chemical Shifts and Assignments (based on analogous compounds): [7]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2-8.4 | br s | 1H | NH | The indole N-H proton is typically broad and downfield. |

| ~8.0-8.2 | d | 1H | Ar-H | Aromatic proton deshielded by the adjacent carbonyl group. |

| ~7.2-7.8 | m | 4H | Ar-H | Remaining aromatic protons of the indole ring. |

| ~3.9 | s | 3H | -OCH ₃ | Singlet corresponding to the methyl ester protons. |

Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum on the same spectrometer.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Expected Chemical Shifts (based on analogous compounds): [1][7]

| Chemical Shift (ppm) | Assignment | Rationale |

| ~185-195 | C =O (ketone) | The ketone carbonyl carbon is significantly downfield. |

| ~160-170 | C =O (ester) | The ester carbonyl carbon is also downfield, but typically upfield from the ketone. |

| ~110-140 | Ar-C | Aromatic carbons of the indole ring. |

| ~52-55 | -OC H₃ | The methyl ester carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Protocol:

-

Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands.

Expected Characteristic Absorptions: [8]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300-3400 | N-H stretch | Indole N-H |

| ~3000-3100 | C-H stretch (aromatic) | Indole C-H |

| ~2850-2960 | C-H stretch (aliphatic) | Methyl C-H |

| ~1720-1740 | C=O stretch | Ester C=O |

| ~1670-1690 | C=O stretch | Ketone C=O |

| ~1600-1450 | C=C stretch | Aromatic C=C |

| ~1100-1300 | C-O stretch | Ester C-O |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Protocol:

-

Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis.

-

Acquire the mass spectrum.

Expected Fragmentation Pattern (EI): [9]

The molecular ion peak (M⁺) should be observed at m/z = 203. Key fragmentation pathways would likely involve:

-

Loss of the methoxy group (-OCH₃): leading to a fragment at m/z = 172.

-

Loss of the carbomethoxy group (-COOCH₃): resulting in a fragment at m/z = 144.

-

Cleavage of the bond between the carbonyl groups: generating an indoloyl cation at m/z = 144.

Caption: Plausible mass spectrometry fragmentation pathways.

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the synthesized compound. A reversed-phase method is typically employed.

HPLC Workflow

Caption: Workflow for HPLC purity analysis.

HPLC Protocol

Instrumentation and Conditions:

-

HPLC System: Equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic or acetic acid) is a common starting point. The exact ratio should be optimized to achieve good separation.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The indole chromophore has a strong absorbance around 280 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution with the mobile phase to a concentration within the linear range of the detector.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Inject the sample onto the equilibrated HPLC system.

-

Analyze the resulting chromatogram to determine the purity by calculating the peak area percentage of the main component.

Biological Activity Context

Indole-3-glyoxylamide derivatives, which are structurally related to (1H-Indol-3-yl)-oxo-acetic acid methyl ester, have been investigated for their biological activities. For instance, certain derivatives have been evaluated for their cytotoxic effects against cancer cell lines such as HeLa.[3] Additionally, this class of compounds has been explored as inhibitors of various enzymes, highlighting their potential in drug discovery.[10] While specific data for the title compound is not extensively published, its structural similarity to these biologically active molecules suggests its utility as a scaffold for developing new therapeutic agents.

Conclusion

The comprehensive characterization of (1H-Indol-3-yl)-oxo-acetic acid methyl ester is paramount for its effective use in research and drug development. This guide has provided a detailed framework for its synthesis and analysis, integrating established protocols with the underlying scientific principles. By following these methodologies, researchers can ensure the quality and identity of their compound, thereby building a solid foundation for their subsequent investigations into the vast potential of the indole scaffold.

References

- Kozikowski, A. P., et al. (2006). Journal of Medicinal Chemistry, 49(15), 4604–4613.

- Albert, R., et al. (2002). Bioorganic & Medicinal Chemistry Letters, 12(12), 1555–1558.

-

ChemBK. (2024, April 9). 2-(1H-indol-3-yl)-2-oxoacetic acid methyl ester. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Jaquith, J. B., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(12), 3043–3047.

- Alawar, R. S., et al. (2004). Organic Letters, 6(16), 2717–2720.

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Zhang, P., et al. (2009). Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o155.

-

PubChem. (n.d.). methyl (2-methyl-1H-indol-3-yl)(oxo)acetate. Retrieved from [Link]

- Facile synthesis of biologically important indole based quinoxalines. (2011). ARKIVOC, 2011(9), 94-104.

-

Synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid (16). (n.d.). ResearchGate. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

CORE. (n.d.). Synthesis and C-13 NMR Spectral Assignments of 2-Methylindole--3-S-Acid Derivatives. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectrum of compound 2 1 H-NMR spectrum Table, 3 of compound.... Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR Shift Assignments for the Compounds 1, 2, and 3. Retrieved from [Link]

- Methylation of 2-Aryl-2-(3-indolyl)acetohydroxamic Acids and Evaluation of Cytotoxic Activity of the Products. (2018). Molecules, 23(11), 2829.

- Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. (2017). Molecules, 22(10), 1641.

- Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. (2009). Archiv der Pharmazie, 342(1), 33-40.

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Methyl 2-(1H-indol-3-yl)-2-oxoacetate | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of Methyl 3-indoleglyoxylate

An In-depth Technical Guide to Methyl 3-indoleglyoxylate: Synthesis, Reactivity, and Applications in Drug Discovery

This compound, with the IUPAC name methyl 2-(1H-indol-3-yl)-2-oxoacetate, is a pivotal building block in medicinal chemistry and organic synthesis.[1][2] Its structure features the indole nucleus, a recognized "privileged scaffold" due to its ability to bind to a wide array of biological targets, fused to a versatile glyoxylate moiety.[3] This unique combination has established this compound as a highly sought-after intermediate for the synthesis of numerous biologically active compounds, including inhibitors for protein kinases, GSK-3, and Janus kinase 3, as well as various alkaloids and anticancer agents.[2]

The indole glyoxylate motif itself is considered a valuable pharmacophore, providing a robust template for chemical modifications aimed at specific biological interactions.[3][4][5] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the synthesis, chemical reactivity, and strategic applications of this important molecule, grounding theoretical principles in practical, field-proven methodologies.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's properties is fundamental to its application. The key data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [1][6] |

| Appearance | Pale Yellow Fine Powder/Solid | [2] |

| Melting Point | 227-230 °C (lit.) | [2][6] |

| Boiling Point (Predicted) | 383.2 ± 15.0 °C | [2] |

| Solubility | Soluble in Acetone, Methanol; Insoluble in water | [2][7] |

| CAS Number | 18372-22-0 | [1] |

Spectroscopic data is critical for reaction monitoring and product verification. Key spectral features include:

-

¹³C NMR: Resonances for 10 distinct carbons are typically observed.[1]

-

Mass Spectrometry (GC-MS): A top peak at m/z 144 is characteristic.[1]

-

IR Spectroscopy: Shows characteristic peaks for N-H, C=O (ketone and ester), and aromatic C=C bonds.[1]

PART 1: Synthesis of this compound

The primary and most efficient route to this compound is the Friedel-Crafts acylation of indole at the electron-rich C3 position. This electrophilic aromatic substitution utilizes an acylating agent derived from oxalic acid.[8][9]

Core Synthetic Pathway: Friedel-Crafts Acylation

The reaction involves treating indole with a suitable acylating agent, typically methyl oxalyl chloride, in the presence of a Lewis acid or under specific solvent conditions. The causality behind this choice lies in the high nucleophilicity of the indole C3 position, which readily attacks the electrophilic acyl carbon.

Caption: General scheme for Friedel-Crafts synthesis of this compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating method adapted from established industrial syntheses.[2] The rationale for each step is provided to ensure reproducibility and understanding.

Materials:

-

Indole

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl Oxalyl Chloride

-

Sodium Methanolate (25% in Methanol)

-

Water (deionized)

-

Dry Ice / Acetone bath

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve indole (1 equivalent) in anhydrous THF.

-

Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive methyl oxalyl chloride and the quenching of any reactive intermediates.

-

-

Acylation: Cool the solution to 0 °C using an ice bath. Slowly add methyl oxalyl chloride (1.1 equivalents) dropwise while maintaining the temperature below 5 °C. A yellow precipitate is expected to form. Continue stirring for 30 minutes.

-

Causality: Low temperature controls the exothermic reaction and minimizes the formation of side products. The precipitate is the intermediate Vilsmeier-type salt.

-

-

Base Addition: Cool the reaction mixture to -70 °C using a dry ice/acetone bath. Add sodium methanolate solution (1.5 equivalents) dropwise over 1 hour, ensuring the internal temperature does not rise significantly.

-

Causality: The low temperature is essential for controlling the reaction with the strong base. Sodium methanolate facilitates the final step of the reaction and neutralizes the generated HCl.

-

-

Workup and Isolation: After the addition is complete, allow the mixture to slowly warm to 0 °C. Quench the reaction by adding 50 mL of water.

-

Causality: Water hydrolyzes any remaining reactive species and dissolves inorganic salts.

-

-

Purification: Collect the resulting precipitate by filtration. Wash the solid thoroughly with water several times to remove any inorganic impurities. Dry the product under vacuum at 60 °C.

-

Causality: Washing with water is a crucial purification step. The product's insolubility in water allows for easy separation.

-

-

Validation: The resulting yellow powder is typically this compound with >90% purity, suitable for most subsequent reactions.[2] Confirm identity and purity via melting point analysis (227-230 °C) and comparison of spectroscopic data (NMR, IR) with literature values.[1]

PART 2: Chemical Reactivity and Synthetic Utility

This compound possesses multiple reactive sites, making it a versatile precursor for a wide range of molecular architectures. The primary sites of reactivity are the α-keto-ester functionality and the indole ring itself.

Caption: Key reactive sites of this compound and resulting derivatives.

Reactions at the Ketone Carbonyl

The ketone group is a prime target for nucleophilic addition, enabling significant structural elaboration.

-

Grignard Reactions: Treatment with Grignard reagents (e.g., phenylmagnesium bromide) leads to the formation of tertiary alcohols. For instance, reaction with four moles of phenylmagnesium bromide yields hydroxydiphenylmethyl 3-indolyl ketone.[10] This transformation is valuable for introducing aryl scaffolds. The reaction may stop at the acyloin stage due to enolization and steric hindrance.[10]

-

Wittig Olefination: The Wittig reaction provides a reliable method for converting the ketone into an alkene, forming a new carbon-carbon double bond with absolute regiocontrol.[11][12][13] This is achieved by reacting this compound with a phosphonium ylide (Wittig reagent), such as one generated from methyltriphenylphosphonium bromide.[11] This is particularly useful for synthesizing exocyclic methylene compounds or more complex substituted alkenes.

Reactions at the Ester Group

The methyl ester can be readily transformed into other functional groups, expanding the synthetic possibilities.

-

Hydrolysis: Saponification of the methyl ester using a base like sodium hydroxide, followed by acidic workup, yields the corresponding carboxylic acid, indole-3-glyoxylic acid. This acid is a key intermediate for forming amides and other acid derivatives.

-

Aminolysis/Amidation: Direct reaction with primary or secondary amines can form indol-3-ylglyoxylamides. These amides are a prominent feature in many pharmacologically active molecules, forming the basis for a wide range of drugs targeting everything from cancer to neurological disorders.[4][5]

Reactions Involving the Indole Ring

-

N-Alkylation: The nitrogen atom of the indole ring can be alkylated under basic conditions. For example, treatment of a derivative with dimethyl sulfate can lead to N-methylation.[10] This modification can be used to modulate the molecule's steric and electronic properties, which often has a significant impact on biological activity.[14]

PART 3: Applications in Drug Discovery and Development

This compound is not just a chemical curiosity; it is a cornerstone intermediate for synthesizing high-value therapeutic agents. Its utility stems from its role as a versatile scaffold that can be elaborated into complex molecules with precise stereochemistry and functionality.

Caption: Application workflow of this compound in synthesizing drug classes.

Key Therapeutic Targets and Synthesized Molecules:

-

Protein Kinase Inhibitors: It is a key reactant for preparing sotrastaurin analogs, which are potent and selective inhibitors of protein kinase C (PKC).

-

GSK-3 Inhibitors: Serves as a starting material for the synthesis of inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a target implicated in neurodegenerative diseases and diabetes.

-

Janus Kinase (JAK) Inhibitors: Used in the preparation of inhibitors for JAK3, a crucial target in autoimmune disorders like rheumatoid arthritis.

-

Anticancer Agents: It is employed in the stereoselective preparation of COX-2 inhibitors that exhibit anticancer properties.

-

Natural Product Synthesis: Acts as a precursor in the synthesis of complex natural products, including cephalandole and cycloalkene indole carbazole alkaloids, often via Diels-Alder cycloadditions or ring-closing metathesis reactions.

The consistent use of this compound across these diverse and high-impact therapeutic areas underscores its status as a truly "privileged" and indispensable tool for the modern medicinal chemist. Its predictable reactivity and the biological relevance of the indole scaffold ensure its continued importance in the pipeline of future drug development.

References

- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of 3H-Indoles. Benchchem.

- ChemBK. (2024). This compound. ChemBK.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Sigma-Aldrich. (n.d.). This compound 98%. Sigma-Aldrich.

- Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.

- ChemicalBook. (2025). Methyl indolyl-3-glyoxylate. ChemicalBook.

- Szmuszkovicz, J. (1961). Reactions of Hydroxydiphenylmethyl 3-Indolyl Ketone with Grignard Reagents. Journal of Organic Chemistry.

- ResearchGate. (n.d.). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles | Request PDF. ResearchGate.

- Patil, P. G. et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research.

- Mosslemin, M. H. et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its utilization in the synthesis of some new heterocyclic compounds. International Journal of Organic Chemistry.

- Sigma-Aldrich. (n.d.). This compound 98%. Sigma-Aldrich.

- Wang, T., Kadow, J. F., & Meanwell, N. A. (n.d.). Methodology developed for the Friedel–Crafts acylation of substituted indoles with oxalyl chloride or a monoester of oxalyl chloride. ResearchGate.

- Organic Chemistry Portal. (n.d.). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal.

- Wikipedia. (n.d.). Indole-3-acetic acid. Wikipedia.

- Organic Syntheses. (n.d.). Indole-3-acetic Acid. Organic Syntheses.

- Benchchem. (n.d.). This compound. Benchchem.

- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses.

- The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry.

- ChemicalBook. (n.d.). Indole-3-acetic acid synthesis. ChemicalBook.

- ResearchGate. (2025). Friedel-Crafts acylation of anthracene with oxalyl chloride catalyzed by ionic liquid of [bmim]Cl/AlCl3. ResearchGate.

- Liu, Y. et al. (2025). Synthesis of Amino Acid Derivatives of Indole-3-acetic Acid. ResearchGate.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal.

- Google Patents. (n.d.). US2701250A - Process of producing indole-3-acetic acids. Google Patents.

- Wikipedia. (n.d.). Wittig reaction. Wikipedia.

- PubMed. (2013). [Application of methyl in drug design]. PubMed.

- Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Organic Chemistry Portal.

- University of Calgary. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). University of Calgary.

- Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal.

- Chemistry LibreTexts. (2023). Wittig reaction. Chemistry LibreTexts.

- MDPI. (n.d.). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. MDPI.

- Chemistry LibreTexts. (2023). The Wittig Reaction. Chemistry LibreTexts.

- Wikipedia. (n.d.). Bartoli indole synthesis. Wikipedia.

- National Center for Biotechnology Information. (2021). Preparation of spiro[indole-3,5′-isoxazoles] via Grignard conjugate addition/spirocyclization sequence. PMC.

- Alfa Chemistry. (n.d.). CAS 18372-22-0 Methyl indolyl-3-glyoxylate. Alfa Chemistry.

- National Center for Biotechnology Information. (n.d.). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. PMC.

- Benchchem. (n.d.). Synthesis of methyl indole-3-carboxylate from indole-3-carboxylic acid. Benchchem.

- National Center for Biotechnology Information. (n.d.). Methyl indole-3-carboxylate. PubChem.

- Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Magritek.

- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.

Sources

- 1. This compound | C11H9NO3 | CID 588944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl indolyl-3-glyoxylate | 18372-22-0 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chembk.com [chembk.com]

- 8. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of indole-3-glyoxylates

An In-Depth Technical Guide to the Discovery and History of Indole-3-Glyoxylates

A Senior Application Scientist's Synthesis of Historical Discovery, Modern Synthesis, and Therapeutic Application

Foreword

The indole nucleus stands as one of the most significant heterocyclic scaffolds in medicinal chemistry, forming the core of countless natural products, pharmaceuticals, and bioactive molecules.[1] Its fusion with the glyoxylate function gives rise to the indol-3-ylglyoxylamide moiety, a template that has proven exceptionally versatile and potent in the pursuit of novel therapeutics.[1] This guide provides a comprehensive exploration of the indole-3-glyoxylate core, tracing its origins from foundational indole chemistry to its current status as a "privileged scaffold" in modern drug discovery.[2] We will dissect the key chemical innovations that enabled its synthesis, detail the robust protocols used today, and examine its application in developing treatments for a wide array of human diseases, from cancer to neurodegenerative disorders.

Part 1: The Genesis of a Scaffold: A Historical Perspective

The story of indole-3-glyoxylates is intrinsically linked to the broader history of indole chemistry. The journey begins in the 19th century with the deconstruction of a vibrant blue dye.

The Discovery of the Indole Ring

The parent heterocycle, indole, was first isolated in 1866 by the German chemist Adolf von Baeyer.[3][4] His work stemmed from the chemical degradation of indigo, a dye of immense historical and economic importance.[5] By reducing oxindole—a derivative of indigo—with zinc dust, Baeyer successfully isolated the fundamental bicyclic aromatic structure, which he named indole, a portmanteau of indigo and oleum (oil).[3] This discovery laid the groundwork for over a century of chemical exploration.

dot

Caption: A timeline of key milestones in the history of indole and indole-3-glyoxylate chemistry.

The First Synthesis of Indolyl-3-Glyoxylic Acid

While early indole chemistry focused on alkaloids and dyes, the specific combination of indole with a glyoxylic acid moiety emerged in the early 20th century. A seminal publication by John W. Baker in 1926, titled "Syntheses in the indole series. Part I. Synthesis of indolyl-3-glyoxylic acid," appears to be the first detailed report of the synthesis of this core compound.[6] This work established the foundational structure from which a vast family of derivatives would later be built.

A Pivotal Reaction: The Acylation of Indole with Oxalyl Chloride

The development of a direct and efficient method for attaching the glyoxylate unit to the indole ring was a critical breakthrough. The high nucleophilicity of the C3 position of indole makes it highly susceptible to electrophilic substitution.[5] In 1954, Merrill E. Speeter and William C. Anthony at The Upjohn Company published a landmark paper describing the reaction of indole with oxalyl chloride in diethyl ether.[7] This reaction proceeds smoothly without a Lewis acid catalyst—unlike typical Friedel-Crafts acylations—due to the indole ring's potent reactivity.[8] The reaction yields a stable, orange precipitate of 3-indolylglyoxylyl chloride , the key intermediate for nearly all modern syntheses of indole-3-glyoxylate derivatives.[2] This discovery provided a straightforward and scalable entry point to the entire chemical class.

Part 2: Modern Synthetic Strategies and Methodologies

The synthetic route established in the mid-20th century has been refined into a robust and versatile platform for generating large libraries of indole-3-glyoxylamides for drug discovery. The modern approach is typically a one-pot, two-step procedure that is both efficient and highly adaptable.

The General One-Pot Synthesis of Indole-3-Glyoxylamides

The contemporary synthesis leverages the foundational reaction of indole with oxalyl chloride, followed by in-situ amidation. This method avoids the isolation of the often-sensitive acid chloride intermediate, improving operational simplicity and overall yield.

dot

Caption: General workflow for the one-pot synthesis of indole-3-glyoxylamides.

Detailed Experimental Protocol (General Procedure)

The following protocol is a synthesis of methods reported for the creation of indole-3-glyoxylamide libraries and is intended as a representative example.[3][5]

Materials:

-

Substituted or unsubstituted indole (1.0 eq)

-

Oxalyl chloride (1.1 eq)

-

Primary or secondary amine (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

Procedure:

-

Vessel Preparation: A dry, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).

-

Acylation: The indole (1.0 eq) is dissolved in anhydrous THF (or ether) to a concentration of approximately 0.1-0.2 M. The solution is cooled to 0°C in an ice bath.

-

Oxalyl chloride (1.1 eq) is added dropwise to the stirred solution.

-

The reaction mixture is stirred at 0°C for 15 minutes and then allowed to warm to room temperature, stirring for an additional 1-3 hours. Formation of a yellow or orange precipitate (the indol-3-ylglyoxylyl chloride) is typically observed.

-

Amidation: The mixture is re-cooled to 0°C. DIPEA (2.2 eq) is added, followed by the dropwise addition of the desired amine (1.2 eq).

-

The reaction flask is equipped with a condenser, and the temperature is raised to 45°C. The reaction is heated for 16-18 hours.

-